1-(3,5-Dimethylphenyl)ethane-1,2-diol
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Overview
Description
1-(3,5-Dimethylphenyl)ethane-1,2-diol is an organic compound with the molecular formula C10H14O2 It is characterized by the presence of a phenyl ring substituted with two methyl groups at the 3 and 5 positions, and an ethane-1,2-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethylphenyl)ethane-1,2-diol can be synthesized through several synthetic routes. One common method involves the reduction of 1-(3,5-dimethylphenyl)ethane-1,2-dione using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The choice of reducing agent and solvent can vary based on cost, availability, and environmental considerations. The product is usually purified through recrystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dimethylphenyl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form corresponding diketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can yield alcohols or hydrocarbons.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: NaBH4 or LiAlH4 in THF or ethanol.
Substitution: Nitration with HNO3/H2SO4, sulfonation with SO3/H2SO4, halogenation with Br2/FeBr3.
Major Products:
Oxidation: 1-(3,5-Dimethylphenyl)ethane-1,2-dione, carboxylic acids.
Reduction: Corresponding alcohols or hydrocarbons.
Substitution: Nitro, sulfonic, or halogenated derivatives.
Scientific Research Applications
1-(3,5-Dimethylphenyl)ethane-1,2-diol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals, polymers, and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethylphenyl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The diol groups can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl ring may participate in π-π interactions or hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)ethane-1,2-diol: Similar structure but with methoxy groups instead of methyl groups.
1-(3,5-Dimethylphenyl)ethane-1,2-dione: Oxidized form of the diol.
1-(3,5-Dimethylphenyl)ethanol: Reduced form with a single hydroxyl group.
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)ethane-1,2-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-7-3-8(2)5-9(4-7)10(12)6-11/h3-5,10-12H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLFAFRZFUHITB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(CO)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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